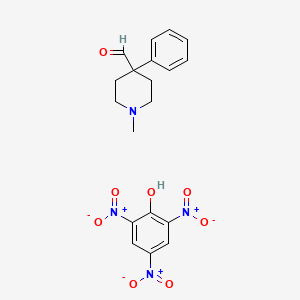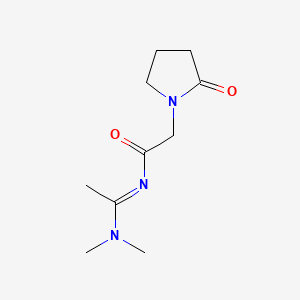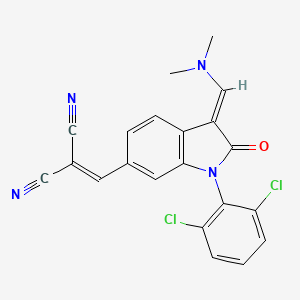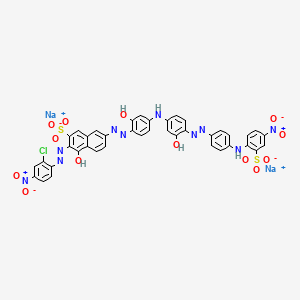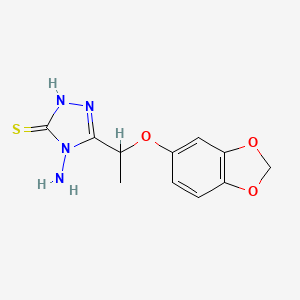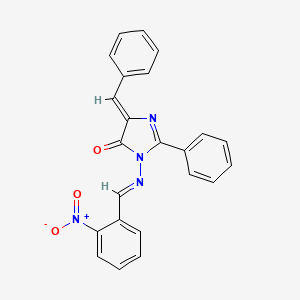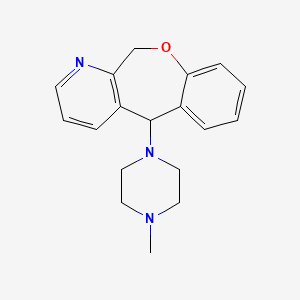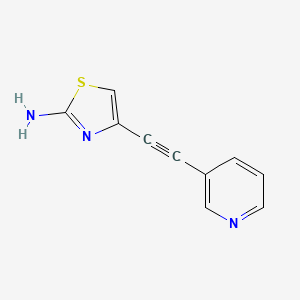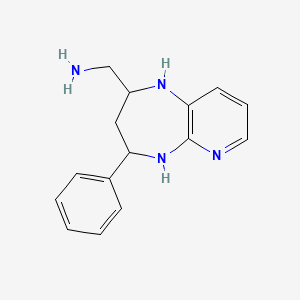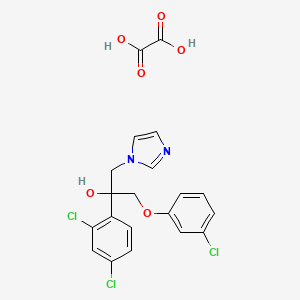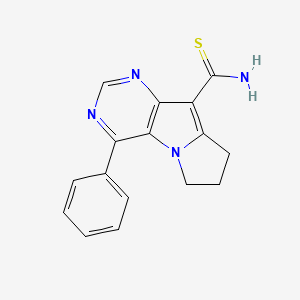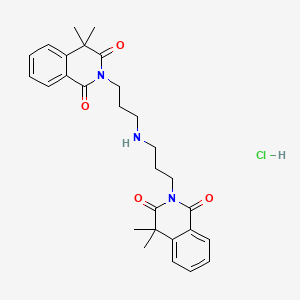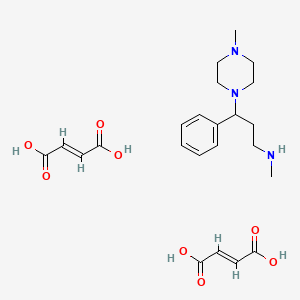
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems in specific ways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate typically involves the reaction of 1-(3-Dimethylamino-1-phenylpropyl)piperazine with maleic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the dimaleate salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving neurotransmitter systems and receptor binding assays.
Medicine: As a potential therapeutic agent in the treatment of certain neurological disorders.
Industry: In the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate can be compared with other similar compounds, such as:
- 1-(3-Dimethylamino-1-phenylpropyl)piperazine hydrochloride
- 1-(3-Dimethylamino-1-phenylpropyl)piperazine sulfate
These compounds share similar structural features but differ in their counterions, which can affect their solubility, stability, and biological activity
Propiedades
Número CAS |
81402-54-2 |
|---|---|
Fórmula molecular |
C23H33N3O8 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-methyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C15H25N3.2C4H4O4/c1-16-9-8-15(14-6-4-3-5-7-14)18-12-10-17(2)11-13-18;2*5-3(6)1-2-4(7)8/h3-7,15-16H,8-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
XNEYELQDYSUPPL-LVEZLNDCSA-N |
SMILES isomérico |
CNCCC(N1CCN(CC1)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CNCCC(C1=CC=CC=C1)N2CCN(CC2)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


